molecular formula C5H11Cl B150327 1-Chloro-2-methylbutane CAS No. 616-13-7

1-Chloro-2-methylbutane

Cat. No. B150327
CAS RN: 616-13-7
M. Wt: 106.59 g/mol
InChI Key: IWAKWOFEHSYKSI-UHFFFAOYSA-N
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Description

1-Chloro-2-methylbutane is a molecule that has been the subject of various spectroscopic studies to understand its conformational behavior and vibrational properties. The molecule can exist in multiple conformations, which can be analyzed through techniques such as Raman optical activity and electron diffraction .

Synthesis Analysis

The synthesis of 1-chloro-2-methylbutane can be achieved through different chemical reactions. One method involves the thermal decomposition of 2-methylbutyl chloroformate, which proceeds via a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane, a related compound . Another synthesis route is from isobutanol and sulphurous oxychloride catalyzed by pyridine, achieving a yield of over 65% under optimal conditions .

Molecular Structure Analysis

The molecular structure of 1-chloro-2-methylbutane has been investigated using gas-phase electron diffraction and ab initio calculations. These studies have revealed the presence of multiple conformers in the gas phase, with the anti and gauche positions being significant for understanding the molecule's conformational composition .

Chemical Reactions Analysis

Chemical reactions involving 1-chloro-2-methylbutane include free radical substitution, as seen in the chlorination of 1,1,1-trifluoro-2-methylbutane. The reactivity observed in such reactions can be explained by considering both electronic and steric effects . Additionally, 1-chloro-2-methylbutane can participate in nucleophilic substitution reactions, as demonstrated by the reactivity of 1-(chloromethyl)-1-methylsilacyclopentane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chloro-2-methylbutane can be inferred from its vibrational spectra. Raman optical activity and infrared spectroscopy provide insights into the molecule's chirality and conformational dynamics. The compound exhibits different conformations in liquid and crystalline states, which can be distinguished by their vibrational frequencies . The presence of the chloro group and its influence on the molecule's behavior is a key aspect of these properties.

Scientific Research Applications

  • Optical Rotation and Atomic Dimension : 1-Chloro-2-methylbutane has been studied for its optical rotation properties. Researchers prepared optically active derivatives of 2-methylbutane, including 1-chloro-2-methylbutane, and determined their optical rotation, specific gravity, refractive index, and boiling point at various pressures. This research contributes to understanding the molecular rotations of these compounds and their relation to the atomic radii of halogen atoms (Brauns, 1937).

  • Raman Optical Activity and Vibrational Frequencies : The atom dipole interaction model for Raman optical activity has been used to evaluate chirality parameters for 1-chloro-2-methylbutane. The study involved evaluating the normal coordinates and vibrational frequencies for the CCl stretching motion of its conformers. This research helps in understanding the molecular structure and behavior of 1-chloro-2-methylbutane through simulated Raman optical activity and ordinary Raman spectra (Prasad, Nafie, & Burow, 1979).

  • Thermal Decomposition and Reaction Mechanisms : In a study of the thermal decomposition of 2-methylbutyl chloroformate, 2-chloro-3-methylbutane was identified as a by-product. This formation suggests a mechanism involving a 1,3-hydride shift and a protonated cyclopropane intermediate, providing insights into kinetic-controlled substitution reactions (Dupuy, Goldsmith, & Hudson, 1973).

  • Infrared and Raman Spectra Analysis : The infrared and Raman spectra of liquid, glass, and crystal forms of 1-chloro-2-methylbutane have been measured to infer the structure of various isomers. This study contributes to the understanding of the compound's conformations in different states (Schettino & Benedetti, 1978).

  • Rearrangement Mechanisms : Research on neopentyl chloride and bromide has shown that a mechanism involving the interchange of a methyl group and a chlorine atom leads to the formation of 2-chloro-2-methylbutane. This study offers insights into the rearrangement mechanisms in carbonium-ion type reactions, contributing to the understanding of molecular transformations (Lisowski et al., 2010).

Safety And Hazards

1-Chloro-2-methylbutane is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-chloro-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAKWOFEHSYKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883245
Record name Butane, 1-chloro-2-methyl-
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Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methylbutane

CAS RN

616-13-7
Record name 1-Chloro-2-methylbutane
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Record name Butane, 1-chloro-2-methyl-
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Record name Butane, 1-chloro-2-methyl-
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Record name Butane, 1-chloro-2-methyl-
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Record name 1-chloro-2-methylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
PL Prasad, LA Nafie, DF Burow - Journal of Raman …, 1979 - Wiley Online Library
… The atom dipole interaction model for Raman optical activity is utilized to evaluate certain chirality parameters for 1-chloro-2-methylbutane. The necessary normal coordinates and the …
R MacLeod, FJ Welch, HS Mosher - Journal of the American …, 1960 - ACS Publications
Seven alkyl phenyl ketones and phenyl cyclohexyl ketone have been reduced by the optically active Grignard reagent from (+)-l-chloro-2-methylbutane to produce a series of partially …
Number of citations: 121 pubs.acs.org
EP Burrows, FJ Welch, HS Mosher - Journal of the American …, 1960 - ACS Publications
… (+)- 1-Chloro-2-methylbutane Grignard Reagent … data so far available on asymmetric reductions of carbonyl compounds by the Grignard reagent from (+) -1 -chloro-2-methylbutane are …
Number of citations: 37 pubs.acs.org
RM Roberts, SE McGuire - Journal of Organic Chemistry, 1970 - ACS Publications
… The alkylation of benzene with 1 -chloro-2-methylbutane closely paralleled the previously reported alkylation with ¿-pentyl chloride.13 The reaction carried out at 25 (Table II, first …
Number of citations: 11 pubs.acs.org
WM Foley, FJ Welch, EM La Combe… - Journal of the American …, 1959 - ACS Publications
A series of six alkyl¿-butyl ketones has been treated with the Grignard reagent from (+)-l-chloro-2-methylbutane (primary active amyl chloride) and the percentage asymmetric reduction …
Number of citations: 50 pubs.acs.org
JS Birtwistle, K Lee, JD Morrison… - The Journal of …, 1964 - ACS Publications
Reduction of a series of alkyl phenyl ketones by the optically active Grignard reagent from (+)-l-chloro-2-phenylbutane in ether at room temperature has produced the corresponding …
Number of citations: 61 pubs.acs.org
PS Juneja, EM Hodnett - Journal of the American Chemical …, 1967 - ACS Publications
… When (+)-1 -chloro-2-methylbutane is photobrominated, ( —)1 -chloro-2-bromo-2-methylbutane is the sole dihalide (about 97%). However, reaction of z-butyl hypochlorite or …
Number of citations: 22 pubs.acs.org
V Schettino, E Benedetti - Spectrochimica Acta Part A: Molecular …, 1978 - Elsevier
The infrared and Raman spectra of liquid, glass and crystal (+) (S)-1-chloro-2-methylbutane have been measured. The compound exists in more conformations in the liquid and in the …
Number of citations: 5 www.sciencedirect.com
JL Adcock, WD Evans - The Journal of Organic Chemistry, 1984 - ACS Publications
Unlike alkyl bromides and iodides, alkyl chlorides are shown to be stable to direct fluorination, even under ultraviolet irradiation, at temperatures of 30 C and below. Although less …
Number of citations: 17 pubs.acs.org
W Foley, F Welch, E LaCombe… - Journal of the American …, 1959 - ACS Publications
Pages 1033 ff. The authors state: In this paper _we discussed therelative stabilities of some divalent transition metal ion chelates of 8-quinolinol and 8-quinolinol-5-sulfonate. The …
Number of citations: 0 pubs.acs.org

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